molecular formula C22H19N3O4 B4888892 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4888892
M. Wt: 389.4 g/mol
InChI Key: VPSNLSSXTIAFHS-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It also has the potential to modulate neurotransmitter levels in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone for lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to work with in the lab. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and materials science.
In conclusion, this compound is a chemical compound with significant potential for various applications. Its unique chemical structure and properties make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-ethoxyaniline and 3-nitrobenzaldehyde in the presence of glacial acetic acid and ammonium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-29-18-12-10-16(11-13-18)24-21(15-6-5-7-17(14-15)25(27)28)23-20-9-4-3-8-19(20)22(24)26/h3-14,21,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSNLSSXTIAFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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